
(2R)-3-(tert-butoxy)-2-methylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-3-(tert-butoxy)-2-methylpropan-1-ol is an organic compound with a specific stereochemistry, characterized by the presence of a tert-butoxy group and a hydroxyl group on a methylpropanol backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(tert-butoxy)-2-methylpropan-1-ol typically involves the protection of the hydroxyl group followed by the introduction of the tert-butoxy group. One common method involves the reaction of (2R)-2-methylpropan-1-ol with tert-butyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-3-(tert-butoxy)-2-methylpropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of a carbonyl compound such as (2R)-3-(tert-butoxy)-2-methylpropanal.
Reduction: Formation of (2R)-3-(tert-butoxy)-2-methylpropane.
Substitution: Formation of compounds like (2R)-3-(tert-butoxy)-2-methylpropyl azide or (2R)-3-(tert-butoxy)-2-methylpropyl cyanide.
Applications De Recherche Scientifique
(2R)-3-(tert-butoxy)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of (2R)-3-(tert-butoxy)-2-methylpropan-1-ol depends on its specific application. In chemical reactions, the tert-butoxy group can act as a protecting group, preventing unwanted reactions at the hydroxyl site. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-3-methylbutanoic acid
- (2R)-2-{(tert-butoxy)carbonylamino}-4,4-dimethylpentanoic acid
- (2R)-2-{[(tert-butoxy)carbonyl]amino}non-8-enoic acid
Uniqueness
(2R)-3-(tert-butoxy)-2-methylpropan-1-ol is unique due to its specific stereochemistry and the presence of both a tert-butoxy group and a hydroxyl group. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers unique opportunities for the development of new chemical entities and materials.
Propriétés
Formule moléculaire |
C8H18O2 |
|---|---|
Poids moléculaire |
146.23 g/mol |
Nom IUPAC |
(2R)-2-methyl-3-[(2-methylpropan-2-yl)oxy]propan-1-ol |
InChI |
InChI=1S/C8H18O2/c1-7(5-9)6-10-8(2,3)4/h7,9H,5-6H2,1-4H3/t7-/m1/s1 |
Clé InChI |
AARKSKPTFDLLAS-SSDOTTSWSA-N |
SMILES isomérique |
C[C@H](CO)COC(C)(C)C |
SMILES canonique |
CC(CO)COC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


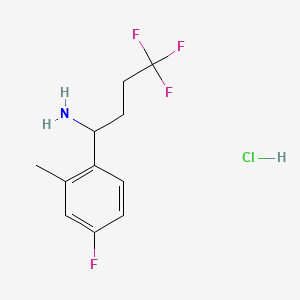
![(2S,3S)-2-[[9-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamoyl(15N)amino]-3-hydroxy(1,2,3,4-13C4)butanoic acid](/img/structure/B13451039.png)


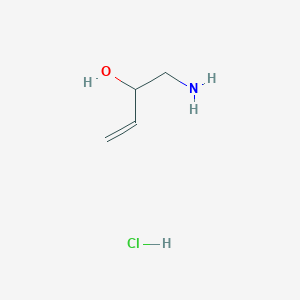
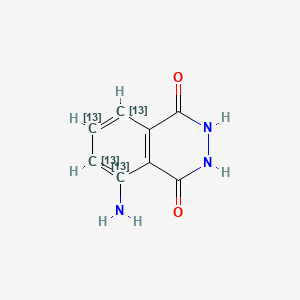


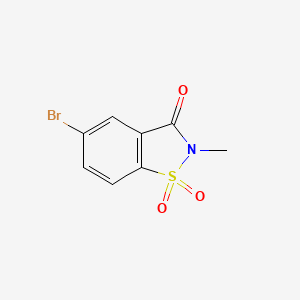
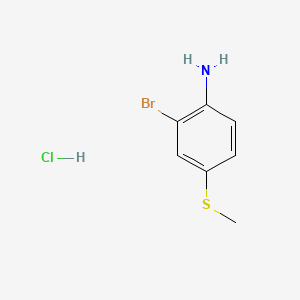
![3-Oxa-7-azatricyclo[3.3.1.0,1,5]nonane hydrochloride](/img/structure/B13451078.png)

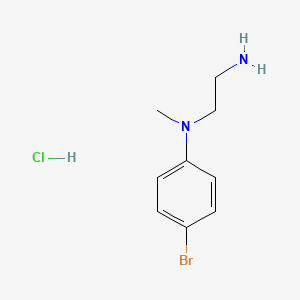
![(3R,4S,5S,6R)-2-[4-(2-hydroxyethyl)-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13451105.png)
